Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator. [] It is classified as a vasodilator, meaning it helps to widen blood vessels. [] In scientific research, riociguat serves as a valuable tool to investigate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, a crucial signaling pathway involved in various physiological processes, including vascular tone regulation and cell proliferation. [] Riociguat's unique dual mechanism of action allows researchers to explore both the NO-dependent and NO-independent aspects of this pathway. []
Riociguat exerts its effects through a dual mechanism of action targeting the NO-sGC-cGMP pathway. [] It directly stimulates sGC, independent of NO, leading to increased intracellular cGMP levels. [, ] Additionally, riociguat sensitizes sGC to endogenous NO by stabilizing NO-sGC binding, further enhancing cGMP production. [] Increased cGMP levels subsequently activate downstream signaling cascades, ultimately promoting vasodilation and inhibiting vascular remodeling. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: